Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate

描述

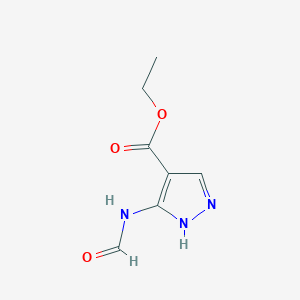

Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate (CAS 31055-19-3) is a pyrazole derivative with the molecular formula C₇H₉N₃O₃ and a molecular weight of 183.16 g/mol . It is a key impurity (Allopurinol Impurity E) in the synthesis of allopurinol, a pharmaceutical agent used to treat gout and hyperuricemia . Structurally, it features a formylamino (-NHCHO) substituent at the 5-position and an ethyl ester (-COOEt) at the 4-position of the pyrazole ring. The compound is widely utilized as a reference standard in pharmaceutical quality control to monitor impurities during drug manufacturing .

属性

IUPAC Name |

ethyl 5-formamido-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3/c1-2-13-7(12)5-3-9-10-6(5)8-4-11/h3-4H,2H2,1H3,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAEIHNPPOAVFAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10185014 | |

| Record name | Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31055-19-3 | |

| Record name | Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031055193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 5-(FORMYLAMINO)-1H-PYRAZOLE-4-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S14QI5149O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthesis from 5-Amino-1-Methylpyrazole Derivatives

A patent outlines a method starting with 5-amino-1-methyl-N-(2,2-difluoro-1,3-benzodioxol-5-yl)-1H-pyrazole-4-carboxamide. The amino group is formylated using formic acid in the presence of sodium iodide, followed by esterification with ethyl chloroformate. The reaction proceeds in DMF at 60°C, with purification via dichloromethane extraction and HPLC. This method achieves a 68.6% yield when intermediate purity is prioritized.

Hydrolysis of Formyl-Protected Intermediates

In another variant, ethyl 5-[(2-chloropyridin-4-yl)methyl(formyl)amino]-1-methyl-1H-pyrazole-4-carboxylate is hydrolyzed under acidic conditions (HCl/EtOH) to remove the formyl group, followed by re-formylation to ensure regioselectivity. This stepwise approach mitigates competing reactions at the pyrazole nitrogen atoms.

Purification and Characterization Techniques

Chromatographic Purification

Preparative HPLC with C18 columns and acetonitrile/water gradients (10–50%) is the gold standard for isolating this compound. The addition of 0.05–0.1% trifluoroacetic acid improves peak resolution, while subsequent neutralization with sodium bicarbonate recovers the free base.

Spectroscopic Characterization

-

NMR: NMR (DMSO-d6): δ 1.28 (t, 3H, CH2CH3), 4.23 (q, 2H, CH2CH3), 8.45 (s, 1H, NHCHO), 10.18 (s, 1H, pyrazole-H).

Comparative Analysis of Synthetic Routes

化学反应分析

甲氧基维拉帕米会发生多种类型的化学反应,包括:

氧化: 甲氧基维拉帕米可以使用常见的氧化剂(如高锰酸钾或三氧化铬)进行氧化。

还原: 还原反应可以使用还原剂(如氢化铝锂)进行。

取代: 甲氧基维拉帕米可以进行亲核取代反应,特别是在甲氧基上,可以使用试剂如甲醇钠。

这些反应中常用的试剂和条件包括有机溶剂(如甲醇、乙醇和二氯甲烷)以及催化剂(如钯碳)。 这些反应产生的主要产物取决于所使用的特定条件和试剂 .

科学研究应用

Chemical Properties and Structure

Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate features a pyrazole ring with a formylamino group and an ethyl ester. Its molecular formula is CHNO, with a molecular weight of approximately 183.165 g/mol. The unique structure contributes to its diverse chemical reactivity and biological activities.

Synthetic Intermediates

This compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. It is utilized in various multicomponent reactions (MCRs), which streamline the synthesis of biologically active molecules, particularly those containing the pyrazole moiety .

Reactivity and Derivatives

The compound can undergo several chemical transformations, including:

- Oxidation : Producing corresponding pyrazole carboxylic acids.

- Reduction : Leading to reduced pyrazole derivatives.

- Substitution : Yielding substituted pyrazole derivatives with diverse functional groups .

Pharmacological Potential

Research indicates that this compound exhibits significant biological activities, including:

- Antibacterial : Demonstrated efficacy against various bacterial strains.

- Antifungal : Potential applications in treating fungal infections.

- Anti-inflammatory : Investigated for its ability to modulate inflammatory pathways .

Case Study: Antibacterial Activity

In a study involving multicomponent reactions, derivatives of this compound were synthesized and screened against Gram-positive and Gram-negative bacteria. The results indicated significant antibacterial efficacy, particularly against Escherichia coli and Staphylococcus aureus, with some derivatives outperforming standard antibiotics such as ampicillin .

Case Study: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of the compound, revealing its potential to inhibit key inflammatory mediators in cellular models. This suggests a promising avenue for developing anti-inflammatory drugs based on this scaffold .

Summary of Applications

| Application Area | Description |

|---|---|

| Synthetic Chemistry | Used as a building block for synthesizing complex heterocycles through multicomponent reactions. |

| Pharmacology | Exhibits antibacterial, antifungal, and anti-inflammatory activities; potential drug candidate. |

| Biochemical Research | Affects enzyme activity and gene expression; studied for its interactions with various proteins. |

作用机制

甲氧基维拉帕米通过阻断心肌和血管平滑肌细胞中的 L 型钙通道发挥作用。这种抑制减少了钙的流入,导致心肌收缩减少和血管扩张。 甲氧基维拉帕米还会影响冲动传导系统,产生抗心律失常作用 . 所涉及的分子靶标包括电压依赖性钙通道和钙调蛋白 .

相似化合物的比较

Comparison with Similar Compounds

Pyrazole derivatives exhibit diverse biological and chemical properties depending on their substituents. Below is a comparative analysis of Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate and structurally related compounds:

Structural Comparison

Physicochemical Properties

- Solubility: The formylamino group in this compound increases polarity compared to its amino counterpart, enhancing aqueous solubility .

- Thermal Stability : Halogenated derivatives (e.g., 3-chloro) exhibit higher thermal stability due to reduced electron density .

- Hydrogen Bonding: Formylamino and ester groups facilitate intermolecular hydrogen bonds, influencing crystal packing .

Pharmacological and Industrial Relevance

- Pharmaceutical Impurities: this compound and Ethyl 5-amino-1H-pyrazole-4-carboxylate are critical impurities monitored in allopurinol production .

- Antimicrobial Activity: Pyrazole amides (e.g., Ethyl 3-(4-methoxybenzamido)-5-(phenylamino)-1H-pyrazole-4-carboxylate) show antiproliferative and antioxidant properties .

- Safety Profiles: Ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate has documented hazards (H302, H315), whereas this compound lacks comprehensive safety data .

生物活性

Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate is a compound that has garnered attention primarily in the context of its role as an impurity in the pharmaceutical drug allopurinol. However, its biological activity and potential therapeutic applications are of significant interest in medicinal chemistry. This article explores the biochemical properties, cellular effects, and potential therapeutic implications of this compound based on diverse research findings.

This compound has a molecular formula of CHNO and a molecular weight of approximately 183.165 g/mol. The compound features a pyrazole ring with a formylamino group and an ethyl ester, which contributes to its unique chemical reactivity and biological interactions.

Enzyme Interactions

this compound interacts with various enzymes, influencing biochemical pathways. It is known to interact with hydrolases and transferases, facilitating the transfer of functional groups and hydrolysis of chemical bonds. The interactions are characterized by hydrogen bonding and van der Waals forces, which stabilize enzyme-substrate complexes and enhance reaction rates.

Molecular Mechanism

The molecular mechanism of action involves binding interactions with biomolecules, acting either as an enzyme inhibitor or activator. For example, it can inhibit certain hydrolases by occupying their active sites or activate transferases by stabilizing their active conformations. These actions lead to alterations in gene expression and cellular function.

Cellular Effects

Influence on Cellular Processes

This compound modulates various cellular processes, including cell signaling pathways, gene expression, and metabolism. It can affect the activity of key signaling molecules such as kinases and phosphatases, leading to changes in signal transduction pathways. Additionally, it interacts with transcription factors to influence gene transcription.

Dosage Effects in Animal Models

Studies indicate that the effects of this compound vary with dosage levels. At low doses, it may enhance cellular functions; however, at high doses, toxic effects such as cellular damage may occur. Threshold effects have been observed where the impact on cellular function changes dramatically at specific dosage levels.

Biological Activities

Research highlights the diverse biological activities associated with pyrazole derivatives, including this compound:

- Antimicrobial Activity: Pyrazoles have been reported to exhibit antibacterial and antifungal properties. This compound may contribute to these activities due to its structural similarities with other bioactive pyrazoles .

- Anti-inflammatory Potential: Some studies suggest that pyrazole derivatives possess anti-inflammatory properties, making them candidates for treating inflammation-related disorders .

Case Study 1: Anticancer Potential

A study investigated the anticancer properties of related pyrazole compounds targeting fibroblast growth factor receptors (FGFRs). While this compound was not directly tested, its structural relatives demonstrated nanomolar activities against FGFRs, indicating potential for further exploration in cancer therapeutics .

Case Study 2: Impurity Analysis in Allopurinol

As an impurity in allopurinol, this compound's presence is crucial for ensuring drug safety and efficacy. Analytical techniques like high-performance liquid chromatography (HPLC) are employed to quantify this impurity in pharmaceutical formulations.

Summary Table: Biological Activities of Pyrazole Derivatives

常见问题

Q. What synthetic routes are commonly employed to prepare ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate?

this compound is typically synthesized via functionalization of its 5-amino precursor. A general method involves reacting ethyl 5-amino-1H-pyrazole-4-carboxylate with formylating agents (e.g., formic acid derivatives or chloroformates). For example, in related pyrazole derivatives, nitrobenzoyl chloride was used to acylate the amine group under reflux in acetonitrile, followed by hydrogenation to reduce nitro groups . Optimization of reaction time, solvent, and stoichiometry is critical to minimize side products.

Q. How can the purity of this compound be validated, and what analytical techniques are recommended?

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are standard for purity assessment. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential to verify formylamino and ester functional groups. Infrared (IR) spectroscopy can confirm carbonyl stretching frequencies (~1680 cm⁻¹ for ester and ~1672 cm⁻¹ for amide) . Mass spectrometry (MS) provides molecular weight validation .

Q. What are the key challenges in crystallizing this compound for X-ray studies?

Crystallization challenges include low solubility in common solvents and polymorphism. Slow evaporation from polar aprotic solvents (e.g., DMF/ethanol mixtures) may yield suitable crystals. SHELX programs (e.g., SHELXL) are widely used for refinement, particularly for resolving hydrogen bonding networks, which are critical for understanding supramolecular packing .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of pyrazole functionalization?

Regioselectivity in pyrazole derivatives depends on substituent electronic effects and steric hindrance. For example, the 5-position is more reactive toward electrophilic substitution due to resonance stabilization. Computational studies (e.g., DFT) can predict reactive sites by analyzing frontier molecular orbitals. Experimental validation via NMR monitoring of intermediates is recommended .

Q. What strategies are effective for mitigating competing side reactions during formylation?

Competing reactions (e.g., over-acylation or ester hydrolysis) can be minimized by controlling temperature (reflux vs. room temperature) and using protecting groups for the pyrazole nitrogen. For instance, in related syntheses, 10% Pd-C catalyzed hydrogenation was employed to selectively reduce nitro groups without affecting ester functionalities .

Q. How can hydrogen bonding patterns in the solid state be exploited for crystal engineering?

Graph set analysis (as per Etter’s rules) reveals that N–H···O and C=O···H–N interactions dominate in pyrazole-carboxylate derivatives. These interactions guide the design of co-crystals or polymorphs with tailored physicochemical properties. For example, the formylamino group can act as both a donor and acceptor, enabling layered or helical packing motifs .

Q. What computational methods are suitable for predicting the bioactivity of this compound?

Molecular docking (e.g., AutoDock Vina) and pharmacophore modeling can assess interactions with biological targets like enzymes or receptors. For instance, pyrazole derivatives have shown activity as kinase inhibitors, where the formylamino group enhances binding affinity to ATP pockets. ADMET predictions (e.g., SwissADME) evaluate pharmacokinetic properties .

Methodological Tables

Table 1: Key Spectral Data for this compound

| Technique | Observed Peaks | Reference |

|---|---|---|

| ¹H NMR (DMSO-d6) | δ 9.85 (s, 1H, NH), 4.33 (q, 2H, OCH2), 1.37 (t, 3H, CH3), 8.02 (s, 1H, pyrazole H) | |

| IR (ATR) | 2121 cm⁻¹ (N3 stretch), 1681 cm⁻¹ (C=O ester), 1672 cm⁻¹ (C=O amide) | |

| MS (EI) | m/z 181 [M]+ (calculated for C6H7N5O2) |

Table 2: Common Impurities and Their Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。